molecular formula C19H20Cl2N2O4 B2581263 1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058740-68-2

1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No. B2581263
CAS RN: 2058740-68-2
M. Wt: 411.28
InChI Key: QPMGPDFRWIOFCZ-UHFFFAOYSA-N
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Description

The compound “1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a bicyclo[3.2.1]octane scaffold, which is a nitrogen-containing heterocycle . This core structure has significant potential in the field of drug discovery .


Synthesis Analysis

The synthesis of complex bicyclo[3.2.1]octane scaffolds involves the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via an intramolecular 1,3-dipolar nitrone cycloaddition reaction . This process is regio and diastereoselective, leading to a wide variety of bicyclic isoxazolidines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[3.2.1]octane core, which is a challenging scaffold to acquire due to its unique structure . This core has been applied as a key synthetic intermediate in several total syntheses .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is an intramolecular 1,3-dipolar nitrone cycloaddition reaction . This reaction is highly regio and diastereoselective, allowing for the synthesis of complex bicyclo[3.2.1]octane scaffolds .

Scientific Research Applications

Chemical Synthesis and Structural Studies

A significant application area of compounds related to 1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is in chemical synthesis and structural analysis. For example, Izquierdo et al. (1991) synthesized a series of related compounds, focusing on their structure-activity relationships, particularly in antagonizing acetylcholine-induced contraction in guinea pig ileum (Izquierdo et al., 1991). Similarly, Yang et al. (2008) examined the crystal structure of a related compound, highlighting its conformational characteristics (Yang et al., 2008).

Potential in Pharmacology

These compounds also show potential in pharmacology. For example, Rogiers et al. (2001) discussed the transformation of related compounds into substances that could potentially act as Substance P antagonists (Rogiers et al., 2001). Additionally, Amornraksa et al. (2008) synthesized pyrrolidines with potential antimicrobial and antioxidative activities (Amornraksa et al., 2008).

Applications in Organic Chemistry

These compounds find applications in organic chemistry, particularly in asymmetric syntheses. Martens and Lübben (1991) utilized a related enantiomerically pure bicyclic pyrrolidine derivative in Michael-type reactions, showcasing the utility in organic synthesis (Martens & Lübben, 1991).

Biomedical Research

In the context of biomedical research, these compounds have been explored for their potential biological activities. Patel and Dholakiya (2013) synthesized derivatives that were evaluated for their antioxidant and DNA damage protective effects, indicating their potential in medical research (Patel & Dholakiya, 2013).

properties

IUPAC Name

1-[8-[2-(2,4-dichlorophenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4/c20-11-1-4-16(15(21)7-11)27-10-19(26)22-12-2-3-13(22)9-14(8-12)23-17(24)5-6-18(23)25/h1,4,7,12-14H,2-3,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMGPDFRWIOFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)COC3=C(C=C(C=C3)Cl)Cl)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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